3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide

Beschreibung

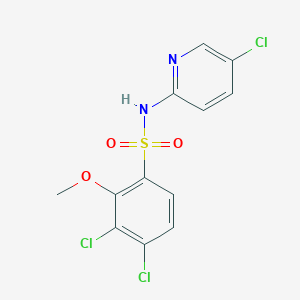

3,4-Dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with three chlorine atoms (positions 3, 4, and 2-methoxy group) and a 5-chloropyridin-2-yl sulfonamide moiety. The presence of multiple halogens and a methoxy group suggests strong electronic and steric effects, likely influencing its reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N2O3S/c1-20-12-9(4-3-8(14)11(12)15)21(18,19)17-10-5-2-7(13)6-16-10/h2-6H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMZMOLXYHLHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 2-amino-5-chloropyridine.

Reaction with Potassium Thiocyanate: The first step involves refluxing 3,4-dichlorobenzoyl chloride with potassium thiocyanate in acetonitrile (CH3CN) solvent to form an intermediate product.

Formation of the Final Compound: The intermediate product is then reacted with 2-amino-5-chloropyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.

Complex Formation: It can form complexes with metal ions such as copper (II), cobalt (II), nickel (II), and zinc (II).

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Complex Formation: Metal salts like copper chloride, cobalt chloride, nickel chloride, and zinc chloride in solvents like dimethylformamide (DMF) or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while complex formation results in metal-ligand complexes .

Wissenschaftliche Forschungsanwendungen

3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide has several scientific research applications:

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of 3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit unique electrochemical properties. These complexes can participate in redox reactions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

3,4-Dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide

- Structure: Replaces the benzenesulfonamide core with an isothiazolecarboxamide and substitutes the 5-chloropyridinyl group with a 2-cyanophenyl moiety.

- The isothiazole ring may confer distinct hydrogen-bonding capabilities versus the benzene ring in sulfonamides.

- Synthesis : Produced via a method involving palladium-catalyzed coupling (similar to ), suggesting shared synthetic pathways for halogenated heterocycles .

5-Chloro-N-(5-(furan-3-yl)pyridin-3-yl)-2-methoxybenzenesulfonamide (1451272-21-1)

- Structure : Shares the 2-methoxybenzenesulfonamide core but substitutes the 5-chloropyridin-2-yl group with a furan-substituted pyridinyl moiety.

- Reduced halogenation may lower steric hindrance, altering binding kinetics in biological systems .

N-(4-Methoxybenzyl)-N-(pyrimidin-4-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide (1450923-67-7)

- Structure : Features a dihydrooxazine ring fused to the sulfonamide group, with a pyrimidinyl substituent.

- The pyrimidinyl group may engage in π-π stacking interactions, a property less pronounced in the chloropyridinyl group of the target compound .

Physicochemical Properties

- Analysis : The target compound’s higher halogenation likely increases molecular weight and lipophilicity compared to less halogenated analogs. The absence of fluorine (cf. Example 53 in ) may reduce metabolic stability but improve cost-effectiveness in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.